(R)-3-Isopropylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications and Role As Chiral Building Blocks
(R)-3-Isopropylpyrrolidine and its Analogs as Asymmetric Organocatalysts
Chiral pyrrolidines have established a prominent role as organocatalysts, capable of promoting a wide array of chemical transformations in an environmentally friendly, metal-free manner. nih.gov The development of derivatives of naturally occurring proline has led to a vast library of powerful catalysts for asymmetric synthesis. nih.govunibo.it These catalysts are prized for their ability to form chiral products with high levels of stereocontrol.
Structural Design Principles for Enhanced Catalytic Activity
The efficacy of pyrrolidine-based organocatalysts is deeply rooted in their structural architecture. Modifications to the pyrrolidine (B122466) ring are strategically implemented to optimize catalytic activity, selectivity, and substrate scope. nih.gov A key design principle involves the introduction of bulky substituents on the pyrrolidine scaffold. For instance, attaching sterically demanding groups at the C-2 position, adjacent to the catalytically active secondary amine, creates a well-defined chiral pocket. beilstein-journals.orgnih.gov This steric hindrance effectively shields one face of the reactive intermediate, directing the approach of the substrate and thereby controlling the stereochemical outcome of the reaction.
Another successful strategy is the incorporation of the pyrrolidine framework into a rigid, spirobicyclic system. This rigidity reduces the conformational flexibility of the catalyst, leading to a more organized transition state and consequently, higher enantioselectivity. rsc.orgrsc.org Furthermore, the introduction of additional functional groups, such as amides or silyl (B83357) ethers, particularly on a side chain at the C-2 position, can modulate the catalyst's properties. These groups can participate in hydrogen bonding or other non-covalent interactions with the substrates, further enhancing stereochemical control. nih.gov The systematic modification of these structural elements allows for the fine-tuning of the catalyst's reactivity and selectivity for specific transformations. beilstein-journals.org
Activation Modes in Pyrrolidine-Derived Organocatalysis
Pyrrolidine-based organocatalysts primarily operate through two key activation modes: enamine catalysis and iminium ion catalysis . mdpi.comresearchgate.net Both pathways rely on the reversible formation of covalent intermediates between the chiral secondary amine of the pyrrolidine catalyst and a carbonyl substrate.
Enamine Catalysis: In this mode, the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. mdpi.comnih.gov This enamine is a more reactive nucleophile than the corresponding enol or enolate, and its chiral environment, dictated by the catalyst's structure, directs its attack on an electrophile (the acceptor). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product. nih.gov This activation is fundamental to reactions like the asymmetric aldol (B89426) and Michael additions.
Iminium Ion Catalysis: This mode is typically employed for α,β-unsaturated aldehydes and ketones. The pyrrolidine catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. mdpi.com The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The stereochemistry of the product is controlled by the catalyst's structure, which blocks one of the enantiotopic faces of the iminium ion from the incoming nucleophile. mdpi.com
A third, more recently developed mode is Singly Occupied Molecular Orbital (SOMO) catalysis . This approach uses an oxidant to generate a transient enamine radical cation from the enamine intermediate, which can then participate in enantioselective radical-polar crossover reactions to form complex pyrrolidine structures. nih.gov
Applications in Direct Asymmetric Aldol and Mannich Reactions
The direct asymmetric aldol and Mannich reactions are powerful carbon-carbon and carbon-nitrogen bond-forming reactions, respectively, for which pyrrolidine-based organocatalysts have shown exceptional utility.
The asymmetric aldol reaction involves the direct coupling of a ketone donor with an aldehyde acceptor. semanticscholar.orgresearchgate.net Proline and its derivatives catalyze this transformation via an enamine mechanism, mimicking the function of Class I aldolase (B8822740) enzymes. nih.gov These reactions can produce aldol products with high diastereo- and enantioselectivity. nih.govnih.gov For example, dipeptides based on proline have been successfully employed as organocatalysts in aldol reactions, achieving high stereoselectivity. mdpi.com
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Proline-based dipeptide | 4-Nitrobenzaldehyde | Acetone | Brine | 95 | 95:5 | 98 |
| 4-Hydroxyprolinamide | 4-Chlorobenzaldehyde | Cyclohexanone | Toluene | 98 | >99:1 | 99 |
| Diarylprolinol silyl ether | Benzaldehyde | Acetone | Neat | 73 | 9:1 | >99 (anti) |
This table presents illustrative data from various pyrrolidine-catalyzed aldol reactions to show typical performance.
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, which provides direct access to chiral β-amino carbonyl compounds. nih.gov Pyrrolidine organocatalysts have been instrumental in controlling the stereochemistry of these complex reactions. nih.govrsc.org The catalyst first forms an enamine with the ketone, which then attacks an imine generated in situ from the aldehyde and the amine. This methodology allows for the highly enantioselective synthesis of valuable building blocks for pharmaceuticals, such as 1,2-amino alcohols. nih.gov
| Catalyst | Aldehyde | Amine | Ketone | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | Isovaleraldehyde | p-Anisidine | Acetone | 99 | >20:1 | 96 |
| (S)-Proline | Benzaldehyde | p-Anisidine | Cyclohexanone | 95 | >20:1 | >99 |
| Diamino analogue of Jørgensen-Hayashi catalyst | 4-Nitrobenzaldehyde | p-Anisidine | Propanal | 90 | 95:5 | 99 |
This table presents illustrative data from various pyrrolidine-catalyzed Mannich reactions to show typical performance.
Chiral Ligands for Asymmetric Metal Catalysis
Beyond organocatalysis, the chiral pyrrolidine framework is a cornerstone in the design of ligands for asymmetric metal catalysis. By coordinating to a metal center, these ligands create a chiral environment that influences the stereochemical course of a catalyzed reaction, enabling high levels of enantioselectivity in processes like hydrogenation, allylic substitution, and cycloaddition.
Development of Pyrrolidine-Based Phosphoramidite (B1245037) Ligands
Phosphoramidites are a highly successful class of monodentate phosphorus ligands used in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation and palladium-catalyzed allylic substitution. researchgate.netrsc.orgnih.gov The modular nature of their synthesis allows for the facile creation of extensive ligand libraries for catalyst screening. Pyrrolidine derivatives can be readily incorporated into phosphoramidite structures, where the pyrrolidine nitrogen is bonded to the phosphorus atom.
The development of these ligands often involves combining a chiral pyrrolidine moiety with a chiral biphenol backbone, such as BINOL. researchgate.net This combination of axial and central chirality can lead to highly effective ligands. For example, pyrrolidine-substituted ferrocene-derived phosphoramidite ligands have been synthesized and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent conversions and enantioselectivities often exceeding 99% ee. nih.gov The steric and electronic properties of the pyrrolidine substituent can be tuned to optimize the ligand's performance for a specific substrate and reaction. uiowa.edu
Chiral Pyrrolidine Oxazoline (B21484) and Bisoxazoline Ligands
Oxazoline and bis(oxazoline) (BOX) ligands are another class of privileged C2-symmetric ligands widely used in asymmetric catalysis. wikipedia.org They form stable complexes with a variety of metals, including copper, palladium, and rhodium, and are effective in a broad range of transformations. wikipedia.orgnih.gov
The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid or dinitrile derivative. wikipedia.org By using amino alcohols derived from proline or other chiral pyrrolidines, the pyrrolidine scaffold can be incorporated into the final ligand structure. The resulting pyrrolidine oxazoline or bisoxazoline ligands combine the stereodirecting ability of the pyrrolidine ring with the versatile coordination chemistry of the oxazoline moiety.
A "side arm" modification strategy has been developed to easily prepare diverse libraries of chiral bisoxazoline ligands (SaBOX). sioc.ac.cn By introducing various functional groups to the linker between the two oxazoline rings, the steric and electronic properties of the ligand can be finely tuned, leading to improved reactivity and enantioselectivity in reactions such as enantioselective cyclopropanation. sioc.ac.cn These ligands have proven effective in numerous C-C bond-forming reactions, including Diels-Alder, aldol-type, and ene reactions. wikipedia.org
Enantioselective Hydrogenation and Hydrosilylation with Pyrrolidine-Derived Ligands
While direct research detailing the application of ligands derived specifically from this compound in enantioselective hydrogenation and hydrosilylation is not extensively documented in readily available literature, the broader class of chiral pyrrolidine-based ligands is well-established in these fields. These ligands, often bidentate phosphines, are crucial for achieving high enantioselectivity in the reduction of prochiral olefins and ketones. The stereogenic centers on the pyrrolidine backbone, such as the one in this compound, play a critical role in creating a chiral environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer.
The general success of pyrrolidine-based ligands suggests that ligands incorporating the this compound framework would be promising candidates for these transformations. The isopropyl group's steric bulk would likely influence the conformational preferences of the resulting metallacycle intermediates, which is a key factor in determining the enantiomeric excess of the product.
Directed C-H Functionalization Mediated by Chiral Pyrrolidine Scaffolds
Directed C-H functionalization has become a powerful tool for the efficient and selective modification of organic molecules. In this context, a directing group is employed to position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. While specific examples employing the this compound moiety as the primary directing group are not prevalent, the pyrrolidine scaffold itself is a common feature in directing groups.
For instance, amide derivatives of chiral pyrrolidines can act as bidentate directing groups, coordinating to a metal center through both the amide oxygen and the pyrrolidine nitrogen. This chelation brings the catalyst into proximity with C-H bonds at specific positions relative to the directing group, enabling their selective functionalization. The stereochemistry of the pyrrolidine ring, including substituents like the isopropyl group at the 3-position, can influence the facial selectivity of the C-H activation step, potentially leading to diastereoselective or enantioselective transformations.
This compound as a Chiral Building Block
Beyond its potential use in ligand synthesis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its pre-defined stereochemistry is transferred to the target molecule, avoiding the need for a late-stage resolution or asymmetric synthesis step.
Enantiopure Pyrrolidines in Complex Molecule Synthesis
The pyrrolidine ring is a common motif in a vast array of biologically active natural products and pharmaceutical agents. nih.gov The ability to introduce this ring system with a specific stereochemical configuration is therefore of great importance. This compound provides a readily available source of a stereochemically defined substituted pyrrolidine.
Synthetic strategies often involve the elaboration of the this compound core, adding functionality at the nitrogen atom or at other positions on the ring. The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, allowing for the construction of complex, multi-stereocenter molecules with a high degree of stereocontrol. The sp3-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of novel therapeutic agents. nih.gov
Precursors for Architecturally Diverse Scaffolds in Research
The functional group handles on the this compound scaffold—namely the secondary amine—provide a versatile point for derivatization. This allows for its use as a precursor in the synthesis of a wide range of architecturally diverse scaffolds for research purposes. For example, it can be incorporated into larger, more complex heterocyclic systems through annulation reactions or serve as a chiral template in the synthesis of macrocycles.
The development of novel molecular scaffolds is crucial for expanding the chemical space available for drug discovery and materials science. nih.gov By starting with a stereochemically defined building block like this compound, chemists can generate libraries of new compounds with inherent chirality, increasing the probability of identifying molecules with interesting biological or physical properties. The pyrrolidine nucleus is a key feature in many organocatalysts, and derivatives of this compound could be explored for their potential in this area as well. nih.gov
Mechanistic Investigations and Computational Studies
Quantum Chemical and Molecular Modeling Approaches
Quantum chemical and molecular modeling approaches have become indispensable tools for elucidating the intricate details of chemical reactions at the molecular level. In the context of organocatalysis, and specifically for reactions involving the chiral amine (R)-3-isopropylpyrrolidine, these computational methods provide profound insights into reaction mechanisms, stereoselectivity, and the subtle interplay of forces that govern chemical transformations. By simulating molecular structures and their interactions, researchers can predict and rationalize experimental outcomes, thereby guiding the design of more efficient and selective catalysts.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways of organocatalyzed reactions, such as the Michael and aldol (B89426) reactions, where this compound can act as a catalyst. rsc.orgresearchgate.net DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products through various transition states and intermediates.
For a typical reaction catalyzed by this compound, such as the addition of an aldehyde to a nitroolefin, DFT calculations would be employed to model the key steps of the catalytic cycle. This includes the formation of the enamine intermediate from the reaction of the aldehyde with the pyrrolidine (B122466) catalyst, the subsequent carbon-carbon bond-forming step with the electrophile, and the final hydrolysis to release the product and regenerate the catalyst. By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides a quantitative measure of the activation barriers involved.
Table 1: Representative Calculated Energy Barriers for a Michael Addition Catalyzed by this compound (Hypothetical Data)
| Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Enamine Formation | Aldehyde + Catalyst | TS_enamine | Enamine + H₂O | 12.5 |
| C-C Bond Formation | Enamine + Nitroolefin | TS_CC | Iminium Intermediate | 18.2 |
| Hydrolysis | Iminium + H₂O | TS_hydrolysis | Product + Catalyst | 9.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would be specific to the reactants and computational level of theory used.
The elucidation of transition state (TS) structures is a cornerstone of understanding chemical reactivity and selectivity. DFT calculations are instrumental in locating and characterizing these fleeting, high-energy species. For stereoselective reactions catalyzed by this compound, there are typically multiple possible transition states leading to different stereoisomeric products. The relative energies of these diastereomeric transition states determine the enantiomeric or diastereomeric excess of the reaction.
Computational studies focus on identifying the geometric parameters of the transition states, such as bond lengths and angles, which provide insights into the nature of the bond-forming or bond-breaking processes. For instance, in an aldol reaction, the geometry of the six-membered Zimmerman-Traxler-like transition state, involving the enamine, the aldehyde, and a molecule that facilitates proton transfer (often a carboxylic acid or water), can be precisely modeled. researchgate.netnih.gov The isopropyl group on the pyrrolidine ring plays a crucial role in creating a specific steric environment that favors one transition state over others, thereby dictating the stereochemical outcome. The calculated energy difference between the favored and disfavored transition states can be directly related to the predicted enantiomeric excess.
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical in controlling the stereoselectivity of organocatalyzed reactions. mdpi.comnih.gov While often weaker than covalent bonds, the cumulative effect of multiple NCIs within a transition state assembly can lead to significant energy differences and, consequently, high levels of stereocontrol.
In the context of catalysis by this compound, the isopropyl group can engage in specific non-covalent interactions that stabilize the preferred transition state. For example, steric repulsion between the isopropyl group and a substituent on the electrophile may destabilize one approach, while attractive van der Waals interactions might favor another. Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the electron density through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength and nature of these interactions. nih.gov These analyses provide a detailed picture of how the catalyst's chiral scaffold communicates stereochemical information to the reacting substrates. For example, a hydrogen bond between the catalyst and one of the reactants can pre-organize the transition state assembly in a way that leads to a specific stereochemical outcome. mdpi.com
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (e.e.) and diastereomeric ratios (d.r.). By calculating the Gibbs free energies of the competing diastereomeric transition states (ΔG‡), the theoretical e.e. can be predicted using the following relationship derived from transition state theory:
e.e. (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100
where the rate constants (k) are related to the activation energies. The difference in activation energies (ΔΔG‡) between the major and minor pathways is directly correlated to the enantiomeric ratio. A ΔΔG‡ of approximately 1.4 kcal/mol at room temperature corresponds to an e.e. of around 90%.
Computational models have been developed that combine DFT calculations with machine learning algorithms to predict the stereoselectivity of a wide range of reactions with remarkable accuracy. arxiv.org These models are trained on datasets of experimentally determined enantioselectivities and computationally derived descriptors of the catalyst and substrates. For this compound, such predictive models could be used to screen different substrates and reaction conditions to identify those that are likely to yield high stereoselectivity, thereby accelerating the discovery of new synthetic methodologies.
Table 2: Correlation between Calculated ΔΔG‡ and Predicted Enantiomeric Excess (Hypothetical Data)
| Reaction Type | Substrates | ΔG‡ (major) (kcal/mol) | ΔG‡ (minor) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |
| Aldol Addition | Benzaldehyde + Acetone | 20.1 | 21.8 | 1.7 | 94 |
| Michael Addition | Propanal + Nitrostyrene | 18.5 | 19.5 | 1.0 | 76 |
| Mannich Reaction | Iminium Ion + Enol | 22.3 | 24.5 | 2.2 | 98 |
Note: The data in this table is hypothetical and illustrates the relationship between calculated energy differences and predicted stereoselectivity.
Conformational Analysis of this compound and its Precursors
The three-dimensional shape, or conformation, of a catalyst and its precursors is fundamental to its function. For a chiral catalyst like this compound, the preferred conformation of the five-membered pyrrolidine ring and the orientation of the isopropyl substituent have a direct impact on the steric and electronic environment of the active site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers to interconversion between them.
A variety of computational methods are employed to explore the conformational space of flexible molecules like this compound. These methods can be broadly categorized into systematic and stochastic searches.
Systematic Searches: These methods involve systematically rotating all rotatable bonds in the molecule by a certain increment and calculating the energy of each resulting conformation. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.
Stochastic Searches: Methods such as Monte Carlo and molecular dynamics simulations explore the conformational space by introducing random changes to the molecular geometry and accepting or rejecting these changes based on energy criteria. nih.govnih.gov
Genetic Algorithms: These are heuristic search algorithms inspired by the process of natural selection. They are particularly effective at navigating complex potential energy surfaces to find low-energy conformers. core.ac.uk
For this compound, these search methods would be combined with energy calculations at different levels of theory. A common strategy is to perform an initial broad search using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF or AMBER), to identify a large number of potential low-energy conformations. nih.gov The most promising conformers are then subjected to more accurate geometry optimization and energy calculations using DFT. This hierarchical approach provides a balance between computational cost and accuracy, allowing for a thorough exploration of the conformational landscape. The results of such an analysis would reveal the preferred puckering of the pyrrolidine ring (envelope or twist conformations) and the most stable orientation of the isopropyl group (pseudo-equatorial or pseudo-axial), which are critical for understanding its role in catalysis.
Energetic Landscapes and Preferred Conformations
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" (with four atoms coplanar) or "twist" (with no three atoms coplanar) forms. For substituted pyrrolidines, the two predominant low-energy conformations are often the Cγ-endo (DOWN) and Cγ-exo (UP) envelope puckers, where the Cγ (C4) atom is displaced out of the plane of the other four atoms, either on the same side as the Cα-substituent (endo) or on the opposite side (exo). nih.govresearchgate.net
The energetic landscape of the pyrrolidine ring is a map of its potential energy as a function of its conformational coordinates. nih.govresearchgate.net For this compound, this landscape is primarily influenced by the steric demands of the isopropyl group at the C3 position. Computational studies on analogous 3- and 4-substituted pyrrolidines and prolines provide significant insight into the likely conformational preferences. researchgate.netnih.gov
The bulky isopropyl group will seek to occupy a pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial-like strains with adjacent protons. This preference strongly dictates which puckered conformation is energetically favored. In computational models of related systems, alkyl substituents have been shown to create a distinct energy minimum for the conformation that places the group in a less sterically hindered orientation. researchgate.net
The two primary envelope conformations for the this compound ring would be:
C2-endo / C3-exo (Twist-like): This conformation places the C3 isopropyl group in a pseudo-equatorial position, minimizing steric clash.
C4-endo (Envelope): This conformation might force the C3 isopropyl group into a more pseudo-axial orientation, leading to higher steric strain.
Therefore, the global energy minimum for this compound is predicted to be a conformation where the isopropyl group resides in a pseudo-equatorial orientation, leading to a well-defined and relatively rigid ring structure compared to the unsubstituted parent pyrrolidine. The energy barrier for pseudorotation between different puckered forms would be significantly higher due to the steric hindrance imposed by the C3 substituent.
Influence of Substituents on Ring Conformation and Flexibility
The conformation and flexibility of the pyrrolidine ring are highly sensitive to the nature and position of its substituents. The influence of a substituent can be broadly categorized as being driven by either stereoelectronic or steric effects.
Stereoelectronic Effects: Electronegative substituents, such as fluorine or a hydroxyl group, can exert a powerful influence on ring pucker through the gauche effect or other orbital interactions. For example, in 4-substituted prolines, a trans-4-fluoro substituent strongly favors a Cγ-exo pucker, while a cis-4-fluoro substituent favors a Cγ-endo pucker. These preferences are not based on steric bulk but on stabilizing hyperconjugative interactions between the C-F bond and the ring's C-C or C-N bonds.
Steric Effects: Bulky, non-polar substituents like a tert-butyl or an isopropyl group primarily influence the ring conformation by minimizing van der Waals strain. These groups overwhelmingly favor a pseudo-equatorial position to avoid unfavorable steric interactions. This steric control can be so dominant that it overrides subtle stereoelectronic preferences. For instance, a 4-tert-butyl group will lock the pyrrolidine ring into a specific conformation regardless of other factors. nih.gov
| Substituent Type | Primary Influence | Effect on Ring Pucker | Effect on Ring Flexibility | Example |
|---|---|---|---|---|
| Small, Electronegative (e.g., -F, -OH) | Stereoelectronic | Strongly directs pucker based on stereochemistry (cis/trans) | Moderately reduces flexibility | 4-Fluoroproline |
| Bulky, Non-polar (e.g., -tBu, -iPr) | Steric | Forces a pucker that places the group pseudo-equatorially | Significantly reduces flexibility (Conformational locking) | This compound |
| Planar/Aromatic (e.g., -Ph) | Steric & Electronic | Favors pseudo-equatorial placement to minimize A1,3 strain | Reduces flexibility | 3-Phenylpyrrolidine |
Experimental Mechanistic Studies
Experimental studies are essential to validate computational predictions and provide a complete picture of a reaction mechanism. For catalysts like this compound, these studies focus on identifying the rate-determining step, characterizing transient intermediates, and observing the catalyst's behavior throughout the reaction cycle.
Kinetic Isotope Effects and Reaction Order Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction's rate-determining step. wpmucdn.comnih.gov This is achieved by measuring the change in reaction rate when an atom at a specific position is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). nih.govscilit.commdpi.com
In the context of a reaction catalyzed by this compound, such as an enamine-catalyzed α-alkylation of an aldehyde, KIEs could be used to elucidate several mechanistic details:
Primary KIE (kH/kD > 1): If deuteration of the aldehyde at the α-position results in a significant drop in the reaction rate, it would indicate that the C-H bond is being broken in the rate-determining step. This is consistent with the deprotonation of an iminium ion to form the enamine intermediate being the slowest step.
Inverse KIE (kH/kD < 1): An inverse KIE might be observed if a bond to the isotopic atom becomes stiffer in the transition state than in the ground state. For example, this can occur during a change in hybridization from sp2 to sp3 at a deuterated carbon center.
Secondary KIE (kH/kD ≈ 1): If deuteration has little to no effect on the reaction rate, it suggests that the C-H bond is not broken in the rate-determining step. In this scenario, the rate-limiting step would likely be the subsequent C-C bond formation between the enamine and the electrophile, or the final hydrolysis of the iminium ion product.
Reaction order analysis complements KIE studies by determining how the reaction rate depends on the concentration of each reactant and the catalyst. For a hypothetical reaction, if the rate is found to be first-order in the aldehyde, first-order in the electrophile, and first-order in the this compound catalyst, it would support a mechanism where all three species are involved in the rate-determining transition state.
Trapping of Reactive Intermediates
Many catalytic cycles involving pyrrolidines proceed through short-lived, high-energy intermediates that are not directly observable under normal reaction conditions. The primary reactive intermediate in aminocatalysis is the enamine, formed from the reaction of the pyrrolidine with a carbonyl compound. The direct detection and characterization of this species provide compelling evidence for the proposed catalytic cycle.
One effective method for this is the use of trapping agents or scavengers. nih.gov These are highly reactive molecules that can intercept the intermediate to form a stable, isolable adduct. For instance, in a reaction catalyzed by this compound, the enamine intermediate could potentially be trapped by introducing a potent electrophile designed to react irreversibly. researchgate.net
Another approach is to design the reaction conditions to allow for the accumulation of an intermediate. For example, in the absence of an electrophile, the equilibrium concentration of the enamine formed between this compound and a ketone might be detectable by spectroscopic methods. While no specific trapping studies have been published for this compound, this methodology is a standard technique for validating mechanisms in related organocatalytic systems.
In Situ Spectroscopic Monitoring of Catalytic Cycles
The direct observation of a catalytic reaction as it occurs provides the most detailed mechanistic information. In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for this purpose. researchgate.netnih.govmpg.deed.ac.uk By setting up a reaction directly inside an NMR spectrometer, one can monitor the real-time concentration changes of reactants, products, and even the catalyst and catalytic intermediates. nih.gov
For a reaction catalyzed by this compound, an in situ NMR experiment could reveal:
Catalyst Speciation: The signals corresponding to the free pyrrolidine catalyst could be observed to decrease as it is converted into the iminium ion and enamine intermediates. New signals corresponding to these intermediates might appear and reach a steady-state concentration.
Reaction Kinetics: By integrating the NMR signals over time, precise kinetic data can be obtained, allowing for the determination of reaction orders and rate constants without the need for physical sampling and quenching.
Intermediate Identification: With sufficient concentration and lifetime, the characteristic NMR signals of key intermediates like the enamine or the product iminium ion could be directly observed and structurally assigned, providing definitive proof of their existence in the catalytic cycle.
While technically demanding, such experiments provide a complete kinetic and mechanistic profile, validating the roles of each species proposed in the catalytic cycle.
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Applications of Advanced NMR Spectroscopy (e.g., in situ NMR, Labeling Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. organicchemistrydata.org Advanced NMR techniques, such as in situ monitoring and isotopic labeling, provide deeper insights into reaction mechanisms and molecular dynamics.
In situ NMR Spectroscopy: This technique allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. mpg.de For reactions involving chiral pyrrolidine (B122466) catalysts, such as the proline-catalyzed aldol (B89426) condensation, in situ NMR has been instrumental in identifying reaction intermediates and understanding the catalytic cycle. acs.orgnih.gov By observing the formation and consumption of species directly in the reaction mixture, researchers can gain a comprehensive understanding of the reaction pathway without the need for isolating transient intermediates. For a reaction involving the synthesis or transformation of (R)-3-Isopropylpyrrolidine, in situ NMR could be employed to track the appearance of product signals and the disappearance of reactant signals over time, allowing for the determination of reaction rates and the detection of any short-lived intermediates.
Isotopic Labeling Studies: The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), at specific positions within a molecule can significantly enhance NMR analysis. nih.gov This is particularly useful for complex molecules where signal overlap in standard proton (¹H) NMR spectra can be a challenge. For pyrrolidine-containing compounds like proline, ¹³C and ¹⁵N backbone labeling has been successfully used to study the conformation of peptides. nih.govprotein-nmr.org.uk In the context of this compound, selective isotopic labeling of the pyrrolidine ring or the isopropyl group would allow for more precise measurement of coupling constants and nuclear Overhauser effects (NOEs), providing detailed information about the molecule's conformation and stereochemistry. organicchemistrydata.orgq-chem.com
Below is an interactive table showcasing typical ¹H and ¹³C NMR chemical shifts for a 3-substituted pyrrolidine scaffold. The exact values for this compound may vary, but this provides a representative example of the data obtained from NMR spectroscopy.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (CH₂) | 2.8 - 3.2 | 50 - 55 |
| C3 (CH) | 2.0 - 2.5 | 35 - 40 |
| C4 (CH₂) | 1.5 - 2.0 | 25 - 30 |
| C5 (CH₂) | 2.8 - 3.2 | 45 - 50 |
| N-H | 1.5 - 2.5 | - |
| Isopropyl CH | 1.8 - 2.2 | 30 - 35 |
| Isopropyl CH₃ | 0.8 - 1.0 | 18 - 22 |
Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.comrsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.
For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, derivatization to form a crystalline salt, for example with a chiral acid or by forming a quaternary ammonium (B1175870) salt, can facilitate crystallization. researchgate.netnih.gov Once a suitable crystal is obtained, the diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms in the crystal is slightly out of phase. mdpi.com This effect allows for the differentiation between the two enantiomers. The Flack parameter is a key indicator used in the refinement of the crystal structure to confidently assign the absolute configuration.
Below is an interactive table with representative crystallographic data for a chiral substituted pyrrolidinium (B1226570) salt. This data illustrates the type of information obtained from a single crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1574.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Flack Parameter | 0.05(7) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (beyond basic identification)
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. biologic.net These techniques are based on the differential interaction of left and right circularly polarized light with a chiral substance. bruker.com While basic polarimetry can confirm the presence of optical activity, CD and ORD provide more detailed information about the stereochemistry and can be used for the quantitative assessment of enantiomeric purity.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. bruker.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral molecule. Vibrational Circular Dichroism (VCD) is a related technique that measures circular dichroism in the infrared region, providing detailed information about the vibrational modes of a chiral molecule. ru.nlnih.govwikipedia.orgresearchgate.net VCD is particularly sensitive to the absolute configuration and conformation of a molecule in solution. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.in The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a chiral molecule by comparison with known compounds or through the application of empirical rules like the octant rule for ketones. scribd.com The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion or the Cotton effect), is highly characteristic of the stereochemistry of the molecule. acs.org
For this compound, both CD and ORD can be used to not only confirm its chirality but also to determine its enantiomeric purity with high accuracy. By comparing the measured CD or ORD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be calculated. These techniques are particularly valuable in process development and quality control to ensure the stereochemical integrity of the final product.
The following interactive table provides a hypothetical example of chiroptical data for a chiral pyrrolidine derivative, illustrating the type of information obtained from CD and ORD spectroscopy.
| Technique | Wavelength (nm) | Signal |
| CD | 220 | Δε = +2.5 M⁻¹cm⁻¹ |
| CD | 250 | Δε = -1.8 M⁻¹cm⁻¹ |
| ORD | 589 (D-line) | [α] = +35.2° (c=1, CHCl₃) |
| ORD | 350 | [α] = +120.5° (c=1, CHCl₃) |
| ORD | 280 | [α] = -95.8° (c=1, CHCl₃) |
Future Research Directions and Outlook for R 3 Isopropylpyrrolidine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of new synthetic pathways to (R)-3-isopropylpyrrolidine and its derivatives is paramount for broadening their accessibility and application. Future research will likely focus on overcoming the limitations of current methods, which can involve multiple steps, cryogenic conditions, or the use of hazardous reagents.
A primary objective is the design of more atom-economical and convergent synthetic strategies. Current approaches often rely on the elaboration of chiral pool starting materials like proline or involve asymmetric lithiation, which presents challenges with pyrophoric reagents and low temperatures. whiterose.ac.uknih.gov Future routes could explore catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides or palladium-catalyzed hydroarylation of pyrrolines, which offer convergent pathways to substituted pyrrolidines. researchgate.netnih.govrsc.org
Furthermore, enhancing the sustainability of these syntheses is a critical goal. This involves the replacement of hazardous solvents and reagents with greener alternatives and the development of catalytic processes that minimize waste. Research into biocatalytic resolutions or asymmetric enzymatic synthesis could provide highly selective and environmentally benign routes to enantiopure this compound.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Cycloaddition | High convergence and stereocontrol. | Development of catalysts specific for the desired substitution pattern. |
| Palladium-Catalyzed Hydroarylation | Direct formation of C-C bonds on the pyrrolidine (B122466) ring. researchgate.netchemrxiv.org | Control of regioselectivity and suppression of side reactions. |
| Biocatalysis/Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrates. |
| Chemo-enzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. | Compatibility of reaction conditions for chemical and enzymatic steps. |
Exploration of New Catalytic Transformations
Derivatives of this compound have shown significant promise as organocatalysts, particularly in asymmetric reactions where the pyrrolidine motif is privileged. nih.gov Building on established applications in Michael additions and aldol (B89426) reactions, future research should explore a wider array of catalytic transformations. nih.govresearchgate.net
One promising avenue is the development of novel bifunctional catalysts that incorporate the this compound scaffold alongside another catalytic group, such as a thiourea (B124793) or squaramide. mdpi.com Such catalysts could enable novel cascade or domino reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Another area of exploration is the application of this compound-based catalysts in photoredox catalysis. acs.org The chiral amine can participate in the catalytic cycle by forming enamines, which can then engage in radical reactions initiated by a photocatalyst. This approach opens the door to a wide range of new enantioselective transformations that are not accessible through traditional polar reactivity.
Advanced Theoretical and Computational Tools for Rational Design
The rational design of new catalysts based on the this compound scaffold can be significantly accelerated through the use of advanced theoretical and computational tools. researchgate.net Density Functional Theory (DFT) calculations, for instance, can provide detailed insights into reaction mechanisms and the origins of stereoselectivity. mdpi.comnih.govacs.org
By modeling the transition states of catalyzed reactions, researchers can understand the key non-covalent interactions between the catalyst and the substrate that govern the stereochemical outcome. acs.org This knowledge can then be used to design new catalysts with modified steric and electronic properties to enhance their activity and selectivity for a desired transformation. Computational screening of virtual catalyst libraries can also help to identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.
The integration of machine learning and artificial intelligence with computational chemistry represents a frontier in this field. These approaches can identify complex structure-activity relationships and predict the performance of new catalysts with even greater accuracy, paving the way for the de novo design of highly efficient organocatalysts.
Integration with Flow Chemistry and Mechanochemistry for Scalable Synthesis
To translate the utility of this compound from the laboratory to industrial applications, the development of scalable and robust synthetic processes is essential. nih.govnih.govresearchgate.net Flow chemistry and mechanochemistry are two powerful technologies that offer significant advantages over traditional batch synthesis in this regard.
Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk This can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. The development of continuous-flow processes for the synthesis of this compound and its use in organocatalytic reactions would represent a significant step towards its large-scale production and application. researchgate.net
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, offers the potential for solvent-free or low-solvent synthesis. nih.govd-nb.inforesearchgate.nettechnologynetworks.com This approach is inherently green and can lead to different reactivity and selectivity compared to solution-phase reactions. nih.govd-nb.info Exploring the mechanochemical synthesis of this compound and its application in solid-state asymmetric catalysis could open up new avenues for sustainable chemical manufacturing.
Table 2: Enabling Technologies for Scalable Synthesis
| Technology | Key Advantages | Future Research Focus for this compound |
| Flow Chemistry | Precise process control, enhanced safety, easy scalability, potential for automation. durham.ac.uk | Development of robust continuous-flow synthesis routes; immobilization of catalysts for continuous catalytic processes. researchgate.net |
| Mechanochemistry | Reduced solvent use, unique reactivity, potential for process intensification. nih.govd-nb.inforesearchgate.net | Exploration of solvent-free synthetic methods; investigation of solid-state asymmetric catalysis. |
Q & A
Q. Which frameworks (e.g., PICO, FINER) are most effective for structuring hypotheses about (R)-3-Isopropylpyrrolidine’s mechanism of action?
- Methodological Answer : The PICO framework (Population: target enzyme; Intervention: compound exposure; Comparison: enantiomer vs. racemate; Outcome: binding affinity) clarifies hypothesis scope. FINER criteria ensure feasibility (e.g., lab resources) and novelty (e.g., unexplored stereospecific effects) .
Q. How can researchers integrate contradictory literature findings into a cohesive review of this compound applications?
- Methodological Answer : Use a systematic review protocol:
- PRISMA Guidelines : Screen studies via inclusion/exclusion criteria (e.g., peer-reviewed journals only).
- Meta-Analysis : Pool data on enantioselectivity or toxicity using random-effects models. Highlight methodological divergences (e.g., solvent choice) as potential sources of bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
